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Compound of Interest

Compound Name: Morpholine-3-carboxylic Acid

Cat. No.: B106372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies performed on various

morpholine-carboxylic acid analogs. While a direct comparative study on Morpholine-3-
carboxylic Acid and its immediate analogs is not readily available in the current body of

scientific literature, this document synthesizes findings from several key studies on related

morpholine-containing carboxylic acid derivatives. The aim is to offer insights into their

structure-activity relationships (SAR) and binding interactions with relevant biological targets.

The data presented is collated from independent research, and direct comparison of absolute

values between different studies should be approached with caution due to variations in

computational protocols.

Data Presentation: Comparative Docking and
Inhibition Data
The following tables summarize quantitative data from docking and in-vitro inhibition studies of

different series of morpholine-carboxylic acid analogs.

Table 1: Structure-Activity Relationship of 2-Morpholinobenzoic Acid Analogs as PC-PLC

Inhibitors[1]

This table presents the percentage of enzyme activity of Phosphatidylcholine-Specific

Phospholipase C (PC-PLC) in the presence of various 2-morpholinobenzoic acid derivatives.
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Lower enzyme activity indicates higher inhibition.

Compound ID
Substitution
Pattern

Functional Group
Enzyme Activity
(%) relative to
vehicle

1b 2,5-substitution Carboxylic Acid 10.7 ± 1.5

2b 2,5-substitution Hydroxamic Acid 30.5 ± 7.3

11f 2,4-substitution Carboxylic Acid 33.1 ± 5.7

12f 2,4-substitution Hydroxamic Acid
Not specified,

generally 40-60%

11g 2,4-substitution Carboxylic Acid
Among the most

active

10g 2,4-substitution Ester Comparable to 11g

10h 2,4-substitution Ester Comparable to 11g

20f THP analog of 1b Carboxylic Acid
Full loss of inhibitory

activity

21f THP analog of 2b Hydroxamic Acid 79.7 ± 0.7

*THP: Tetrahydropyranyl. The data suggests that the morpholinyl nitrogen is crucial for

inhibitory activity.

Table 2: Molecular Docking Scores of Morpholine-Derived Thiazoles against Carbonic

Anhydrase-II[2][3]

This table shows the docking scores (in kcal/mol) of various morpholine-derived thiazoles

against bovine Carbonic Anhydrase-II (PDB ID: 5LJT). More negative scores indicate a higher

predicted binding affinity.
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Compound ID Docking Score (kcal/mol)

3 -5.8

4 -5.9

5 -6.0

6 -5.5

7 -5.3

8 -5.7

9 -5.2

10 -5.6

11 -5.4

12 -5.8

13 -5.7

14 -5.9

15 -5.5

16 -5.8

17 -5.6

18 -5.9

19 -5.7

20 -6.0

21 -5.8

22 -4.1

23 -6.1

24 -6.1
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the summarized experimental protocols from the cited studies.

Molecular Docking Protocol for Morpholine-Derived
Thiazoles against Carbonic Anhydrase-II[3]

Protein Preparation: The crystal structure of bovine Carbonic Anhydrase-II (PDB ID: 5LJT)

was retrieved from the Protein Data Bank. The protein was prepared using the Protein

Preparation Wizard in Maestro (Schrödinger Suite). This involved removing water molecules,

adding hydrogen atoms, assigning protonation states, and minimizing the structure.

Ligand Preparation: The 3D structures of the synthesized morpholine-derived thiazole

compounds were built and prepared using the LigPrep module of the Schrödinger Suite. This

process generates various tautomers, stereoisomers, and ionization states at a physiological

pH range.

Grid Generation: A receptor grid was generated around the active site of the prepared

protein structure. The grid box was centered on the catalytic zinc ion and sized to

encompass the active site cavity.

Molecular Docking: The prepared ligands were docked into the generated receptor grid using

the Glide module of the Schrödinger Suite in Extra Precision (XP) mode. The docking poses

were evaluated based on their GlideScore, and the best-scoring pose for each ligand was

selected for further analysis.

Interaction Analysis: The binding interactions of the docked ligands with the active site

residues of the protein were visualized and analyzed to understand the molecular basis of

their inhibitory activity.

Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparative

docking studies of morpholine-carboxylic acid analogs.
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A generalized workflow for molecular docking studies.
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Illustrating the concept of Structure-Activity Relationship (SAR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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